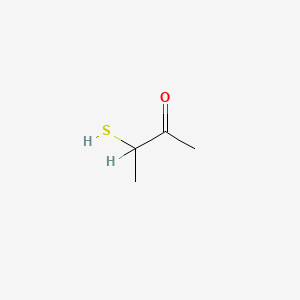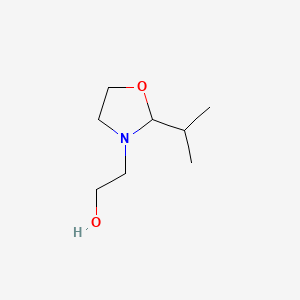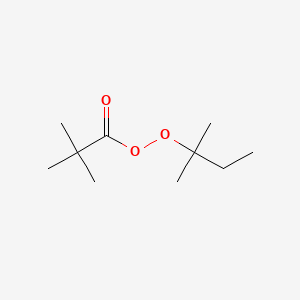
1,2-Dibromo-1,1,2-trifluoroethane
Vue d'ensemble
Description
1,2-Dibromo-1,1,2-trifluoroethane is a chemical compound with the molecular formula C2HBr2F3 . It has an average mass of 241.833 Da and a monoisotopic mass of 239.839691 Da .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-1,1,2-trifluoroethane consists of two carbon atoms, two bromine atoms, and three fluorine atoms .Physical And Chemical Properties Analysis
1,2-Dibromo-1,1,2-trifluoroethane has a boiling point of 76°C and a density of 2.27 g/cm^3 . Its refractive index is 1.41 .Applications De Recherche Scientifique
Thermophysical Property Research
1,2-Dibromo-1,1,2-trifluoroethane has been critically evaluated for its thermophysical properties . These properties are essential for the development of new materials and for the improvement of processes in various industries. The data include:
Chemical Reference Data
The compound serves as a reference for chemical data due to its well-characterized thermodynamic properties. It’s used in databases like the NIST Chemistry WebBook to provide reliable data for scientific research and industrial applications .
Laboratory Chemicals
Due to its stability and well-documented properties, 1,2-Dibromo-1,1,2-trifluoroethane is used as a laboratory chemical. It’s utilized in various research and development settings for experiments requiring controlled reactions .
Manufacture of Substances
This chemical is involved in the synthesis of other compounds, especially in organic chemistry where halogenated compounds serve as intermediates in a wide range of synthetic pathways .
Safety and Handling Research
The safety data sheet for 1,2-Dibromo-1,1,2-trifluoroethane provides information on the proper handling and storage of the substance. This is crucial for developing safety protocols in research and industrial environments .
Safety and Hazards
Propriétés
IUPAC Name |
1,2-dibromo-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2F3/c3-1(5)2(4,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREJNEBJDURREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861886 | |
| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-1,1,2-trifluoroethane | |
CAS RN |
354-04-1 | |
| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,2-dibromo-1,1,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromo-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-1,1,2-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solvent environment affect the NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane?
A2: The NMR parameters of 1,2-dibromo-1,1,2-trifluoroethane, particularly the coupling constants, are sensitive to solvent effects. Hydrogen bonding between the compound and polar solvents leads to changes in the relative populations of the rotamers, favoring the more polar conformations. [] This interaction also influences the coupling constants: the geminal H–F coupling decreases, while the geminal F–F coupling increases in polar solvents. [] Additionally, the magnitude of the vicinal F–F coupling within each rotamer is also reduced in polar solvents. [] These findings highlight the importance of considering solvent effects when interpreting NMR data and understanding the conformational behavior of this molecule.
Q2: What is the reaction mechanism of 1,2-dibromo-1,1,2-trifluoroethane with fluorine atoms?
A3: The reaction of 1,2-dibromo-1,1,2-trifluoroethane with fluorine atoms has been investigated using gas chromatography with electron capture detection. [, ] The reaction exhibits complex kinetics, proceeding through a mixed one and one-half order rate law, suggesting a multi-step mechanism. [] The proposed mechanism involves the initial abstraction of a hydrogen atom by a fluorine radical, generating two radical intermediates: CF2BrċFBr and CF2BrċF2. [] The rate constant for this initial hydrogen abstraction step has been determined, contributing to the understanding of the reactivity of this compound with fluorine radicals. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















